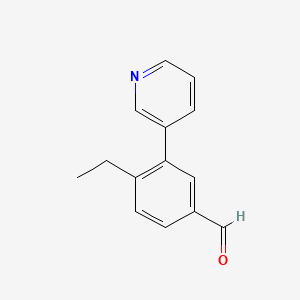

4-Ethyl-3-(3-pyridyl)benzaldehyde

Description

BenchChem offers high-quality 4-Ethyl-3-(3-pyridyl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethyl-3-(3-pyridyl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

628711-66-0 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

4-ethyl-3-pyridin-3-ylbenzaldehyde |

InChI |

InChI=1S/C14H13NO/c1-2-12-6-5-11(10-16)8-14(12)13-4-3-7-15-9-13/h3-10H,2H2,1H3 |

InChI Key |

GBMDJZWSAXHBGU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C=O)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Next-Generation Biaryl Aldehyde Building Blocks: Synthetic Innovations and Medicinal Applications

Executive Summary

Biaryl scaffolds constitute a "privileged structure" in medicinal chemistry, appearing in nearly 25% of top-grossing pharmaceuticals. Within this class, biaryl aldehydes represent a critical, high-value subset.[1] They serve not merely as structural intermediates but as versatile "divergent hubs" that allow for the rapid generation of Structure-Activity Relationship (SAR) libraries via late-stage functionalization (reductive amination, olefination, and multicomponent reactions).

This technical guide addresses the specific challenges of synthesizing and utilizing novel biaryl aldehydes , particularly those featuring heteroaromatic cores, steric hindrance (atropisomers), or metabolic "soft spots." We move beyond standard Suzuki-Miyaura protocols to explore transient directing group (TDG) C-H activation and optimized cross-coupling conditions for refractory substrates.

Strategic Importance in Drug Discovery

The "Privileged" Nature of the Biaryl Aldehyde

The biaryl aldehyde motif offers a unique combination of structural rigidity and reactive flexibility.

-

Geometric Control: The biaryl axis defines the vector of the pharmacophore. Controlling the torsion angle (dihedral angle) via ortho-substitution allows medicinal chemists to lock conformations, improving binding affinity to targets like kinases (e.g., Ibrutinib analogs) or GPCRs.

-

Metabolic Stability: Unlike flexible alkyl linkers, the biaryl bond is resistant to hydrolysis. However, the aldehyde moiety itself is a metabolic liability (oxidation to acid), necessitating its immediate conversion to bioisosteres (oxazoles, imidazoles, amines) during library synthesis.

-

Atropisomerism: Increasing interest lies in axially chiral biaryl aldehydes.[2][3][4] Restricted rotation due to steric bulk (e.g., ortho-methyl or chloro groups) creates separable atropisomers, which can be exploited to match the chirality of protein binding pockets [1].

The Synthetic Bottleneck

Standard commercial catalogs often lack specific heteroaryl-heteroaryl aldehydes due to synthetic difficulties:

-

Protodeboronation: Heteroaryl boronic acids (especially 2-pyridyl and 2-thiazolyl) are prone to rapid hydrolysis under basic Suzuki conditions.

-

Catalyst Poisoning: N-containing heterocycles can coordinate to Pd, arresting the catalytic cycle.

-

Electronic Mismatch: Electron-deficient aldehydes are poor nucleophiles in oxidative addition if used as halides.

Advanced Synthetic Methodologies

To overcome the bottlenecks above, we detail two high-reliability synthetic pathways.

Method A: "Refractory" Heteroaryl Suzuki-Miyaura Coupling

For challenging heteroaryl-heteroaryl systems where standard carbonate bases fail, the use of Potassium Trimethylsilanolate (TMSOK) combined with Trimethyl Borate has proven superior. This anhydrous system prevents protodeboronation and facilitates transmetallation [2].

-

Mechanism: TMSOK acts as a soluble, anhydrous base.[5] Trimethyl borate serves as a "buffer" and scavenger, forming a reactive boronate "ate" complex while protecting the heteroaryl ring from hydrolytic cleavage.

Method B: Transient Directing Group (TDG) C-H Activation

This is the "novel" frontier. Instead of pre-functionalizing both rings (halide + boronic acid), one uses a simple benzaldehyde and an aryl iodide. An amine auxiliary (e.g., an amino acid) transiently forms an imine, directs the Palladium to the ortho-position, and then hydrolyzes off [3].

Visualization: TDG C-H Activation Workflow

The following diagram illustrates the catalytic cycle of TDG-mediated arylation, a self-validating loop that returns the aldehyde intact.

Caption: Cycle of Transient Directing Group (TDG) C-H activation. The amine auxiliary (TDG) reversibly binds to the aldehyde, directing Pd to the ortho-position before recycling.

Experimental Protocols

Protocol 1: Anhydrous Coupling of Heteroaryl Chlorides and Boronic Esters

Best for: Pyridines, Pyrimidines, and substrates prone to protodeboronation.

Reagents:

-

Heteroaryl Chloride (1.0 equiv)

-

Heteroaryl Pinacol Boronate (1.2 equiv)

-

Pd(OAc)₂ (5 mol%) / XPhos (10 mol%)

-

TMSOK (Potassium Trimethylsilanolate) (2.0 equiv)

-

B(OMe)₃ (Trimethyl Borate) (2.0 equiv)

-

Solvent: Anhydrous THF or Dioxane.

Step-by-Step Methodology:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with Pd(OAc)₂, XPhos, and the solid TMSOK.

-

Why: TMSOK is hygroscopic; moisture kills this reaction by promoting protodeboronation.

-

-

Solvent Prep: Dissolve the Heteroaryl Chloride and Boronate in anhydrous THF. Add Trimethyl Borate to this solution before adding it to the base/catalyst mix.

-

Causality: B(OMe)₃ pre-complexes with the boronate, protecting it from the strong base initially.

-

-

Reaction: Syringe the solution into the catalyst vial. Seal and heat to 60°C for 4-12 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride. If protodeboronation (Ar-H) is observed, lower temperature to 40°C and increase B(OMe)₃ to 3.0 equiv.

-

Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc. The aldehyde functionality usually survives these mild conditions.

Protocol 2: Ortho-C-H Arylation of Benzaldehydes

Best for: Late-stage functionalization of existing aldehydes without pre-halogenation.

Reagents:

-

Benzaldehyde derivative (1.0 equiv)

-

Aryl Iodide (1.5 equiv)

-

Pd(OAc)₂ (10 mol%)

-

TDG Auxiliary: L-Valine or Glycine (20 mol%)

-

AgOAc (1.0 equiv) (Oxidant/Halide Scavenger)

-

Solvent: Acetic Acid / HFIP mixture (4:1).

Step-by-Step Methodology:

-

Mixing: Combine aldehyde, amine auxiliary, and solvent.[1][6] Stir for 30 mins at RT to allow transient imine formation (equilibrium).

-

Catalysis: Add Pd(OAc)₂, AgOAc, and Aryl Iodide.

-

Heating: Heat to 100°C for 12-24 hours.

-

Note: The high temperature is required for the C-H activation step (the rate-determining step).

-

-

Hydrolysis: Upon completion (TLC), add water (10% v/v) and stir at 60°C for 1 hour.

-

Critical Step: This forces the hydrolysis of the imine intermediate, releasing the final biaryl aldehyde and regenerating the amino acid.

-

-

Purification: Standard silica chromatography.

Derivatization & Applications

Once synthesized, the biaryl aldehyde is a "divergent hub." The following diagram outlines the logical flow from building block to lead compound.

Caption: Divergent synthesis pathways. The aldehyde enables access to solubility-enhancing amines, covalent warheads (acrylates), or complex heterocycles via MCRs.

Data Summary: Catalyst Selection Guide

Use this table to select the optimal Pd-system based on your specific biaryl aldehyde substrate.

| Substrate Challenge | Recommended Catalyst System | Base / Additive | Rationale |

| Standard Aryl-Aryl | Pd(dppf)Cl₂ | K₂CO₃ / Water | Robust, air-stable, tolerant of water. |

| Steric Bulk (Ortho-sub) | Pd(OAc)₂ + SPhos | K₃PO₄ | SPhos is bulky and electron-rich, facilitating oxidative addition in hindered systems. |

| Heteroaryl (N-rich) | Pd₂dba₃ + XPhos | TMSOK / B(OMe)₃ | Anhydrous conditions prevent hydrolysis; XPhos prevents N-coordination to Pd. |

| Unfunctionalized C-H | Pd(OAc)₂ | AgOAc / L-Valine | Transient Directing Group strategy avoids pre-halogenation. |

Troubleshooting & Optimization

-

Problem: Low yield due to Cannizzaro reaction (disproportionation).

-

Solution: Avoid strong hydroxide bases (NaOH, KOH). Switch to weaker bases like K₃PO₄ or organic bases (Cs₂CO₃) in non-aqueous solvents (Dioxane).

-

-

Problem: Inseparable Atropisomers.

-

Solution: If you observe "smearing" on NMR, you likely have interconverting atropisomers (rotational barrier ~20 kcal/mol). Heat the NMR tube to coalesce signals for characterization. For separation, use Chiral SFC (Supercritical Fluid Chromatography).

-

-

Problem: Aldehyde Oxidation.

-

Solution: Biaryl aldehydes are prone to air oxidation to benzoic acids. Store under Argon at -20°C. If oxidation occurs, a quick filtration through a basic alumina plug can remove the acid impurity.

-

References

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[7] (Contextual grounding for XPhos/Heteroaryl coupling).

-

Liao, G., et al. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C-H functionalization. Chemical Communications.[8] Retrieved from [Link]

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society.[7] (Seminal work on TMSOK conditions).

-

Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Atroposelective Synthesis of Aldehydes via Alcohol Dehydrogenase-Catalyzed Stereodivergent Desymmetrization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Access to Axially Chiral Aryl Aldehydes via Carbene-Catalyzed Nitrile Formation and Desymmetrization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current research progress of biaryl chiral compounds [yndxxb.ynu.edu.cn]

- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis and Functionalization of 3-Pyridyl-Ethyl-Benzaldehydes

Executive Summary

The integration of a 3-pyridyl moiety and an ethyl substituent onto an aromatic aldehyde core creates a privileged scaffold in medicinal chemistry. This specific architecture combines the hydrogen-bond accepting capability and metabolic distinctiveness of the pyridine ring with the lipophilic modulation of the ethyl group. The aldehyde functionality serves as a critical electrophilic "warhead" or a divergent intermediate for generating complex heterocycles.

This guide provides a rigorous technical analysis of the synthesis, reactivity, and biological relevance of 3-pyridyl-ethyl-benzaldehydes . It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to navigate the construction of these biaryl systems.

Part 1: Structural Significance & Pharmacophore Analysis

The Biaryl Core

The 3-pyridyl-phenyl motif is ubiquitous in kinase inhibitors (e.g., p38 MAP kinase) and CYP17 inhibitors (e.g., Abiraterone analogs). The nitrogen atom at the 3-position of the pyridine ring often serves as a specific anchor point for:

-

Heme Coordination: In CYP enzyme inhibitors, the

nitrogen coordinates to the heme iron. -

Hydrogen Bonding: Acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

The Ethyl Substituent

While seemingly simple, the ethyl group plays a pivotal role in Lead Optimization :

-

Lipophilicity (LogD): Increases lipophilicity compared to methyl analogs, improving membrane permeability.

-

Conformational Locking: When placed ortho to the biaryl axis, the ethyl group induces a twist in the biaryl system (atropisomerism potential), disrupting planarity and improving selectivity for specific protein pockets.

The Aldehyde Handle

The aldehyde is the "gateway" functional group. It is rarely the final drug but the precursor for:

-

Reductive Amination: Access to benzylamines (CNS active agents).

-

Condensation: Formation of chalcones (Michael acceptors) or heterocycles (imidazoles, oxazoles).

Part 2: Synthetic Architectures

The construction of 3-pyridyl-ethyl-benzaldehydes is most reliably achieved via Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) . This approach allows for the convergent assembly of the biaryl axis from two distinct precursors: a halogenated ethylbenzaldehyde and a 3-pyridylboronic acid.

Retrosynthetic Analysis

The logical disconnection occurs at the biaryl bond. The choice of partners (halide vs. boronic acid) is dictated by the commercial availability and stability of the reagents.

Figure 1: Retrosynthetic strategy isolating the biaryl coupling as the key step.

The Suzuki-Miyaura Protocol

The coupling of 3-pyridylboronic acids can be challenging due to the potential for the pyridine nitrogen to coordinate with the Palladium catalyst, poisoning the cycle. Furthermore, 3-pyridylboronic acids are prone to protodeboronation.

Optimized Conditions:

-

Catalyst:

is preferred over -

Base: Potassium Phosphate (

) or Cesium Carbonate ( -

Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of the inorganic base and the organic reactants.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Ethyl-3-(3-pyridyl)benzaldehyde

This protocol assumes the coupling of 3-bromo-4-ethylbenzaldehyde with 3-pyridylboronic acid.

Reagents:

-

3-Bromo-4-ethylbenzaldehyde (1.0 equiv)

-

3-Pyridylboronic acid (1.2 equiv)

- (0.05 equiv)

- (2.0 equiv)

-

Solvent: 1,4-Dioxane /

(4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and cesium carbonate (2.0 equiv).

-

Solvent Addition: Add the 1,4-Dioxane/Water mixture. The concentration of the aryl bromide should be approximately 0.1 M.

-

Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 15 minutes. Reasoning: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

-

Catalyst Addition: Add the Palladium catalyst (5 mol%) quickly to minimize air exposure. Seal the vessel immediately.

-

Reaction: Heat the mixture to 90°C (oil bath temperature) for 12–16 hours. Monitor by TLC or LC-MS.

-

Note: The aldehyde spot will be UV active. The product typically runs lower than the bromide due to the polarity of the pyridine ring.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry the organic layer over

. -

Purification: Concentrate under reduced pressure. Purify via flash column chromatography (

).-

Eluent: Hexanes/Ethyl Acetate gradient (typically 20% to 50% EtOAc). The pyridine moiety may cause tailing; adding 1% Triethylamine to the eluent can sharpen the bands.

-

Troubleshooting & Optimization Matrix

| Variable | Standard Condition | Alternative | Rationale for Change |

| Catalyst | Use XPhos for sterically hindered substrates (e.g., if ethyl group is ortho to coupling site). | ||

| Base | Phosphate is milder and often reduces protodeboronation side reactions. | ||

| Solvent | Dioxane/ | DMF or DME/ | DMF allows higher temperatures (110°C+) for sluggish reactions. |

| Additive | None | CuCl (10 mol%) | "Copper effect" can sometimes accelerate Stille-type or difficult Suzuki couplings involving pyridines. |

Part 4: Downstream Functionalization Workflow

Once synthesized, the aldehyde serves as a scaffold for diverse chemical libraries.[1]

Figure 2: Divergent synthesis pathways from the aldehyde core.

Case Study: Antisickling Agents

Literature suggests that pyridyl benzaldehydes can form Schiff bases with hemoglobin.[2] The aldehyde condenses with the N-terminal valine of the hemoglobin

References

-

Pyridyl derivatives of benzaldehyde as potential antisickling agents. Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link]

-

Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Source: ResearchGate / Scientia Pharmaceutica URL:[Link]

-

A Simple, Modular Synthesis of Substituted Pyridines. Source: NIH / Journal of Organic Chemistry URL:[Link]

-

Generation of 3-pyridyl biaryl systems via palladium-catalyzed Suzuki cross-couplings. Source: Journal of Organic Chemistry / ACS Publications URL:[Link]

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Source: Asian Journal of Chemistry URL:[Link]

Sources

Methodological & Application

3-Bromo-4-ethylbenzaldehyde reaction with 3-pyridylboronic acid

Application Note: High-Efficiency Synthesis of 4-Ethyl-3-(pyridin-3-yl)benzaldehyde via Suzuki-Miyaura Cross-Coupling

Part 1: Introduction & Strategic Overview

Objective: This guide details the optimized protocol for the synthesis of 4-ethyl-3-(pyridin-3-yl)benzaldehyde via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-4-ethylbenzaldehyde and 3-pyridylboronic acid .

Significance: This biaryl scaffold represents a critical "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore for kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands. The presence of the aldehyde moiety allows for rapid downstream diversification (reductive amination, Wittig olefination), making this an essential intermediate for Structure-Activity Relationship (SAR) campaigns.

Technical Challenges & Solutions:

-

Steric Hindrance (The "Ortho Effect"): The ethyl group at the 4-position is ortho to the reactive bromide at the 3-position. This creates significant steric bulk that hinders the oxidative addition of the palladium catalyst.

-

Solution: Utilization of ligands with large cone angles (e.g., dppf or XPhos) to facilitate the coupling at the hindered center.

-

-

Catalyst Poisoning: The pyridyl nitrogen is a Lewis base that can coordinate to the Palladium center, displacing phosphine ligands and deactivating the catalyst ("Pd-poisoning").

-

Solution: Use of a bidentate ligand (dppf) or high-activity monodentate ligands (SPhos/XPhos) and maintaining a high catalyst loading (3-5 mol%).

-

-

Protodeboronation: 3-Pyridylboronic acid is prone to hydrolytic C-B bond cleavage under basic aqueous conditions.

-

Solution: Optimization of base strength (using K₃PO₄ or Cs₂CO₃ instead of hydroxides) and minimizing water content where possible.

-

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle, modified to account for the heteroaryl coupling partner.

Figure 1: Catalytic Cycle & Mechanistic Pathway

Caption: The catalytic cycle highlights the critical oxidative addition step, which is rate-limiting due to the steric bulk of the 4-ethyl group.

Part 3: Experimental Protocol

Reagents & Stoichiometry

| Component | Role | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (for 1.0 mmol scale) |

| 3-Bromo-4-ethylbenzaldehyde | Electrophile | 213.07 | 1.0 | 213 mg |

| 3-Pyridylboronic acid | Nucleophile | 122.92 | 1.5 | 185 mg |

| Pd(dppf)Cl₂ · DCM | Catalyst | 816.64 | 0.05 (5 mol%) | 41 mg |

| K₃PO₄ (Potassium Phosphate) | Base | 212.27 | 3.0 | 637 mg |

| 1,4-Dioxane | Solvent | - | - | 10 mL |

| Water (Degassed) | Co-solvent | - | - | 2 mL |

Note: 3-Pyridylboronic acid is used in excess (1.5 eq) to account for potential protodeboronation.

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.[4]

-

Weigh and add 3-Bromo-4-ethylbenzaldehyde (213 mg), 3-pyridylboronic acid (185 mg), K₃PO₄ (637 mg), and Pd(dppf)Cl₂ (41 mg) to the vessel.

-

Critical: Add the catalyst last to minimize exposure to air while solids are being manipulated.

-

Step 2: Solvent Addition & Degassing

-

Add 1,4-Dioxane (10 mL) and Water (2 mL).

-

Degassing (Essential): Sparge the mixture with Argon gas for 10–15 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands, killing the catalyst.

-

-

Seal the vessel tightly with a Teflon-lined cap.

Step 3: Reaction Execution

-

Place the vessel in a pre-heated oil bath or heating block at 90°C .

-

Stir vigorously (800–1000 RPM). The biphasic mixture requires rapid stirring to ensure phase transfer.

-

Monitor reaction progress by TLC or LC-MS at 2 hours and 4 hours.

-

TLC Eluent: 30% Ethyl Acetate in Hexanes.

-

Observation: The starting bromide (Rf ~0.7) should disappear; the product (Rf ~0.3-0.4, UV active, potentially stains with DNP) will appear.

-

Step 4: Work-up

-

Cool the reaction mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

-

Filter the mixture through a small pad of Celite to remove Palladium black residues. Rinse the pad with Ethyl Acetate.[5]

-

Transfer to a separatory funnel. Separate the phases.

-

Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude dark oil/solid.

Step 5: Purification

-

Purify via Flash Column Chromatography on Silica Gel (230-400 mesh).

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Note: The pyridine ring makes the product basic. If streaking occurs on the column, add 1% Triethylamine to the eluent.

-

Figure 2: Experimental Workflow

Caption: Sequential workflow ensuring inert conditions and efficient isolation.

Part 4: Quality Control & Analysis

Expected Data for 4-ethyl-3-(pyridin-3-yl)benzaldehyde:

-

Appearance: Pale yellow to off-white solid.

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde (-CHO): Singlet at ~10.0 ppm.

-

Pyridine Ring: Look for characteristic splitting.

-

H-2 (Py): ~8.6 ppm (singlet/doublet, deshielded).

-

H-6 (Py): ~8.5 ppm (doublet).

-

H-4 (Py): ~7.6 ppm (dt).

-

H-5 (Py): ~7.4 ppm (dd).

-

-

Benzene Ring:

-

H-2 (Ar): ~7.7 ppm (doublet, meta coupling).

-

H-6 (Ar): ~7.8 ppm (dd).

-

H-5 (Ar): ~7.5 ppm (d).

-

-

Ethyl Group:

-

-CH₂-: Quartet at ~2.7 ppm.

-

-CH₃: Triplet at ~1.2 ppm.

-

-

-

Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 212.10. Look for peak at m/z 212.1.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or steric hindrance. | Switch catalyst to XPhos Pd G3 or Pd(dtbpf)Cl₂ . These bulky, electron-rich ligands accelerate oxidative addition in hindered systems. |

| Protodeboronation | Base is too strong or too much water. | Switch base to Cs₂CO₃ or K₃PO₄ (anhydrous) and use DMF or Toluene as solvent with minimal water. |

| Homocoupling (Py-Py) | Oxygen in the system.[6] | Re-degas solvents vigorously. Ensure Argon line is pure. |

| Product Streaking | Interaction with Silica.[5] | Pre-treat silica column with 1% Et₃N in Hexanes before loading sample. |

References

-

Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Li, H., Grasa, G. A., & Colacot, T. J. (2010). Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Bromides and Chlorides with Arylboronic Acids. Organic Letters, 12(15), 3332–3335. Link

-

PubChem. (n.d.).[3][8] 3-Bromo-4-ethylbenzaldehyde (Compound CID 22259689).[8] National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(ピリジン-3-イル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. 3-Bromo-4-ethylbenzaldehyde | C9H9BrO | CID 22259689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 3-Aryl-4-Ethylbenzaldehyde Scaffolds

Introduction: The Significance of 3-Aryl-4-Ethylbenzaldehyde Scaffolds

The 3-aryl-4-ethylbenzaldehyde scaffold is a privileged structural motif in modern medicinal chemistry and materials science. These biaryl aldehydes serve as crucial intermediates in the synthesis of a wide array of bioactive molecules, including selective inhibitors of enzymes implicated in inflammatory diseases and cancer, as well as components of advanced organic materials. The presence of the aldehyde functionality provides a versatile handle for further synthetic transformations, while the specific substitution pattern on the biaryl core allows for the fine-tuning of physicochemical and pharmacological properties.

This technical guide provides a comprehensive overview of a scalable and efficient synthetic strategy for accessing 3-aryl-4-ethylbenzaldehyde scaffolds, with a focus on practical, field-proven protocols suitable for researchers in both academic and industrial settings. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed step-by-step experimental procedures, and discuss critical aspects of process optimization and scale-up.

Synthetic Strategy: A Two-Step Approach to 3-Aryl-4-Ethylbenzaldehyde Scaffolds

Our recommended approach for the scalable synthesis of 3-aryl-4-ethylbenzaldehyde scaffolds is a robust two-step sequence, as illustrated below. This strategy hinges on the initial preparation of a key intermediate, 3-bromo-4-ethylbenzaldehyde, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the desired aryl group.

Caption: Overall synthetic workflow for 3-aryl-4-ethylbenzaldehyde scaffolds.

This approach is advantageous due to the commercial availability of a wide range of arylboronic acids, allowing for the rapid generation of a diverse library of final products from a common intermediate. The Suzuki-Miyaura coupling is well-established for its high functional group tolerance and scalability.[1][2]

Part 1: Synthesis of 3-Bromo-4-ethylbenzaldehyde

The critical first step is the selective bromination of commercially available 4-ethylbenzaldehyde at the position ortho to the aldehyde group. The directing effect of the aldehyde group (meta-directing) and the ethyl group (ortho, para-directing) must be carefully considered. In this case, the activating effect of the ethyl group directs the electrophilic substitution to the desired position.

Protocol 1: Direct Bromination of 4-Ethylbenzaldehyde

This protocol is adapted from established methods for the bromination of substituted benzaldehydes.[3][4]

Materials:

-

4-Ethylbenzaldehyde (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

Concentrated Sulfuric Acid

-

Dichloromethane (DCM)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-ethylbenzaldehyde in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.

-

In a separate beaker, dissolve N-bromosuccinimide in dichloromethane.

-

Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-4-ethylbenzaldehyde.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 75-85%

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer source of electrophilic bromine compared to liquid bromine, especially on a larger scale.

-

Sulfuric Acid: The strong acid acts as a catalyst, activating the NBS and increasing the electrophilicity of the bromine.

-

Low Temperature: Maintaining a low temperature during the addition of reagents helps to control the reaction rate and minimize the formation of undesired side products.

Part 2: Suzuki-Miyaura Cross-Coupling for 3-Aryl-4-Ethylbenzaldehyde Synthesis

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][5] In this step, the synthesized 3-bromo-4-ethylbenzaldehyde is coupled with a variety of arylboronic acids to generate the target scaffolds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-4-ethylbenzaldehyde with Phenylboronic Acid

This protocol provides a general procedure that can be adapted for various arylboronic acids.[2][6]

Materials:

-

3-Bromo-4-ethylbenzaldehyde (1.0 eq.)

-

Phenylboronic acid (1.2 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)

-

Triphenylphosphine (PPh₃) (0.08 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Toluene

-

Water

Procedure:

-

To a round-bottom flask, add 3-bromo-4-ethylbenzaldehyde, phenylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Add a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 3-phenyl-4-ethylbenzaldehyde.

Expected Yield: 80-95%

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-4-ethylbenzaldehyde | 92 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-ethylbenzaldehyde | 88 |

| 3 | 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-4-ethylbenzaldehyde | 90 |

| 4 | 2-Thienylboronic acid | 3-(Thiophen-2-yl)-4-ethylbenzaldehyde | 85 |

Part 3: Process Optimization and Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a scalable industrial process requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness.

Catalyst System:

-

Catalyst Loading: While the protocol suggests 2 mol% of Pd(OAc)₂, for large-scale synthesis, it is crucial to minimize the catalyst loading to reduce costs and the burden of palladium removal from the final product. Catalyst loading can often be reduced to <0.5 mol% with careful optimization.

-

Ligand Selection: While triphenylphosphine is a cost-effective ligand, more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can often lead to higher turnover numbers and allow for lower catalyst loadings, especially with more challenging substrates.[6]

-

Pre-catalysts: The use of well-defined palladium pre-catalysts can offer better reproducibility and activity compared to generating the active Pd(0) species in situ from Pd(II) sources.

Reaction Conditions:

-

Solvent System: The choice of solvent can significantly impact the reaction rate and product purity. While toluene/water is a common choice, other solvents like dioxane or 2-methyltetrahydrofuran (2-MeTHF) can be explored for improved performance and easier workup.

-

Base: The choice and amount of base are critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The particle size of the base can also influence the reaction rate in a biphasic system.

-

Temperature: Optimizing the reaction temperature is essential to balance reaction rate and impurity formation.

Purification:

-

Crystallization: For large-scale purification, crystallization is often preferred over chromatography. Developing a robust crystallization procedure is key to obtaining a high-purity product with good yield. This may involve screening different solvent systems and cooling profiles.[7][8]

-

Impurity Profile: Understanding the impurity profile of the crude product is crucial for designing an effective purification strategy. Common impurities may include homocoupled products and residual starting materials.

Part 4: Product Characterization

Thorough characterization of the final 3-aryl-4-ethylbenzaldehyde product is essential to confirm its identity and purity.

Example: Characterization of 3-Phenyl-4-ethylbenzaldehyde

-

¹H NMR (400 MHz, CDCl₃) δ: 10.05 (s, 1H, CHO), 7.91 (d, J = 1.8 Hz, 1H, Ar-H), 7.75 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.50 – 7.42 (m, 5H, Ar-H), 7.35 (d, J = 7.8 Hz, 1H, Ar-H), 2.85 (q, J = 7.6 Hz, 2H, CH₂), 1.30 (t, J = 7.6 Hz, 3H, CH₃).

-

¹³C NMR (101 MHz, CDCl₃) δ: 192.5, 148.2, 140.8, 138.5, 134.9, 131.2, 130.1, 129.0, 128.8, 128.2, 25.9, 15.4.

-

IR (KBr, cm⁻¹): 2965, 2872, 1698 (C=O), 1605, 1480, 825.

-

MS (EI): m/z (%) = 210 (M⁺, 100), 209 (95), 181 (55), 152 (30).

Note: Spectroscopic data are representative and may vary slightly based on instrumentation and experimental conditions.[9][10][11][12]

Conclusion

The synthetic strategy outlined in this application note provides a reliable and scalable route to a variety of 3-aryl-4-ethylbenzaldehyde scaffolds. By employing a two-step sequence of electrophilic bromination followed by a Suzuki-Miyaura cross-coupling, researchers can efficiently access a diverse range of these valuable building blocks. The provided protocols, along with the discussion on process optimization and scale-up, are intended to serve as a practical guide for scientists and professionals in drug discovery and materials science, enabling the advancement of their research and development programs.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18374014, 3-Ethyl-4-methylbenzaldehyde. [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Prakash, G. K. S., et al. (2004). A Simple and Efficient Method for the Regioselective Bromination of Arenes with N-Bromosuccinimide in BF3−H2O. Journal of the American Chemical Society, 126(48), 15770–15776. [Link]

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

-

Pearson, D. E., & Frazer, M. G. (1955). The Bromination of Aromatic Aldehydes. The Journal of Organic Chemistry, 20(4), 494–498. [Link]

-

NIST. (n.d.). 4-Ethylbenzaldehyde. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

-

Mitchell, R. H., Lai, Y. H., & Williams, R. V. (1979). A simple, high-yield, and selective synthesis of 3-bromo- and 3,5-dibromo-4-hydroxybenzaldehyde. The Journal of Organic Chemistry, 44(25), 4733–4735. [Link]

- Myerson, A. S. (Ed.). (2002).

-

Blackmond, D. G. (2010). The Origin of Asymmetric Amplification in Autocatalysis. Angewandte Chemie International Edition, 49(15), 2634-2638. [Link]

- Jones, A. G. (2002). Crystallization process systems. Butterworth-Heinemann.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 4. US4551558A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 5. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 4-Ethylbenzaldehyde(4748-78-1) 1H NMR spectrum [chemicalbook.com]

- 12. Benzaldehyde, 4-ethyl- [webbook.nist.gov]

Troubleshooting & Optimization

Navigating the Stability of 4-Ethyl-3-(3-pyridyl)benzaldehyde: A Technical Guide to Preventing Oxidation

For Immediate Release

Researchers and drug development professionals working with 4-Ethyl-3-(3-pyridyl)benzaldehyde now have a dedicated resource for ensuring the compound's stability during storage. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its oxidation, a common challenge that can compromise experimental integrity.

Introduction: The Challenge of Aldehyde Instability

Aromatic aldehydes, including 4-Ethyl-3-(3-pyridyl)benzaldehyde, are susceptible to oxidation, a process that converts the aldehyde functional group into a carboxylic acid.[1][2] This degradation is often initiated by exposure to atmospheric oxygen and can be accelerated by factors such as light and heat.[3][4] The resulting impurity, 4-Ethyl-3-(3-pyridyl)benzoic acid, can interfere with subsequent reactions and compromise the purity of the final product. Understanding and mitigating this oxidative degradation is crucial for reliable and reproducible research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of 4-Ethyl-3-(3-pyridyl)benzaldehyde degradation during storage?

A1: The principal cause of degradation is autoxidation, a free-radical chain reaction initiated by atmospheric oxygen.[5] This process is often catalyzed by light, heat, and the presence of trace metal impurities.[3][4] The aldehyde's hydrogen atom is susceptible to abstraction, leading to the formation of an acyl radical which then reacts with oxygen to propagate the chain reaction, ultimately forming the corresponding carboxylic acid.

Q2: How can I visually identify if my sample of 4-Ethyl-3-(3-pyridyl)benzaldehyde has oxidized?

A2: While a definitive assessment requires analytical techniques like NMR or HPLC, visual cues can be indicative of degradation. The pure compound is typically a solid.[6] The formation of the carboxylic acid impurity, which may have a different crystalline structure or melting point, could lead to a change in the physical appearance of the material. However, relying solely on visual inspection is not recommended for quality control.

Q3: What are the ideal storage conditions to minimize oxidation?

A3: To maintain the integrity of 4-Ethyl-3-(3-pyridyl)benzaldehyde, it is imperative to store it under conditions that limit its exposure to oxygen and light. The recommended storage protocol involves keeping the compound in a tightly sealed, opaque or amber-colored container, and storing it in a cool, dark place, ideally at temperatures below 25°C.[7][8][9] For enhanced protection, blanketing the container with an inert gas such as nitrogen or argon is highly effective at displacing oxygen.[9][10]

Q4: Can I use antioxidants to prevent the oxidation of my aldehyde?

A4: Yes, the addition of antioxidants can be an effective strategy to inhibit the free-radical chain reaction of autoxidation.[8] Synthetic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[9] These molecules act as radical scavengers, terminating the chain reaction and preserving the aldehyde. The appropriate concentration of the antioxidant should be carefully considered to avoid interference with downstream applications.

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a systematic approach to identifying and resolving common issues related to the oxidation of 4-Ethyl-3-(3-pyridyl)benzaldehyde.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Purity decrease over time, presence of an acidic impurity. | Exposure to atmospheric oxygen. | Store the compound under an inert atmosphere (Nitrogen or Argon).[9][10] Ensure the container is tightly sealed.[7] |

| Exposure to light. | Store in an amber or opaque vial to protect from light.[8][9] | |

| Elevated storage temperature. | Store in a cool, dark place, preferably refrigerated (2-8 °C).[3][11] | |

| Inconsistent reaction yields or unexpected side products. | Partial oxidation of the starting material. | Before use, confirm the purity of the aldehyde using an appropriate analytical method (e.g., ¹H NMR, LC-MS). If oxidation is detected, purify the aldehyde. |

| Visible change in the physical appearance of the solid. | Formation of the carboxylic acid impurity. | Characterize the material to confirm the presence of the oxidized product. If necessary, purify the aldehyde to remove the impurity. |

Experimental Protocols

Protocol 1: Inert Atmosphere Storage

This protocol details the steps for storing 4-Ethyl-3-(3-pyridyl)benzaldehyde under an inert atmosphere to prevent oxidation.

Materials:

-

4-Ethyl-3-(3-pyridyl)benzaldehyde

-

Amber glass vial with a PTFE-lined cap

-

Source of dry, inert gas (Nitrogen or Argon)

-

Schlenk line or glove box (optional, but recommended for long-term storage)

Procedure:

-

Place the required amount of 4-Ethyl-3-(3-pyridyl)benzaldehyde into a clean, dry amber glass vial.

-

If using a Schlenk line or glove box, perform the following steps within the inert environment.[12]

-

If a Schlenk line or glove box is not available, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 1-2 minutes to displace any air.[10]

-

Immediately and tightly seal the vial with the PTFE-lined cap.

-

For added security, wrap the cap and the neck of the vial with Parafilm®.

-

Label the vial clearly with the compound name, date, and storage conditions.

-

Store the vial in a cool, dark, and dry place, such as a refrigerator or a desiccator cabinet.[7][11]

Protocol 2: Purification of Oxidized 4-Ethyl-3-(3-pyridyl)benzaldehyde

If oxidation has occurred, the resulting carboxylic acid can often be removed through purification. Column chromatography is a common and effective method.[13]

Materials:

-

Oxidized sample of 4-Ethyl-3-(3-pyridyl)benzaldehyde

-

Silica gel for column chromatography

-

Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate, to be determined by TLC analysis)

-

Glass column and other standard chromatography equipment

-

Rotary evaporator

Procedure:

-

Determine the appropriate solvent system: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation between the aldehyde and the more polar carboxylic acid impurity. The aldehyde spot should have a higher Rf value than the acid.

-

Prepare the column: Pack a glass column with silica gel using the chosen solvent system.

-

Load the sample: Dissolve the oxidized aldehyde in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elute the column: Run the column with the chosen solvent system, collecting fractions. The less polar aldehyde will elute from the column before the more polar carboxylic acid.[13]

-

Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure aldehyde.

-

Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-Ethyl-3-(3-pyridyl)benzaldehyde.

-

Confirm purity: Analyze the purified product using an appropriate analytical technique (e.g., ¹H NMR, LC-MS) to confirm its purity.

-

Store properly: Immediately store the purified aldehyde under an inert atmosphere as described in Protocol 1.

Visualizing the Oxidation Process

The autoxidation of an aldehyde to a carboxylic acid proceeds via a free-radical chain mechanism. The following diagram illustrates the key steps in this process.

Caption: Free-radical autoxidation of an aldehyde.

References

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... Retrieved from [Link]

-

Slideshare. (n.d.). oxidation of aldehyde and ketone and mechanism | PDF. Retrieved from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

-

iBlush. (2025, August 1). Best Supplements To Break Down Acetaldehyde. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. Retrieved from [Link]

-

Quora. (2021, January 29). Can benzaldehyde be oxidised? Retrieved from [Link]

-

Cardiff University. (2025, February 5). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]

-

Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde | PDF | Aldehyde | Chemical Reactions. Retrieved from [Link]

-

RSC Publishing. (2022, July 27). Green Chemistry. Retrieved from [Link]

-

PMC. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Retrieved from [Link]

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]

-

MDPI. (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying Using High-Field Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

PMC. (2024, February 22). Reactive aldehyde chemistry explains the missing source of hydroxyl radicals. Retrieved from [Link]

-

FAO AGRIS. (n.d.). Detoxification of aldehydes by histidine-containing dipeptides: From chemistry to clinical implications. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2025, July 7). Natural Aldehydes on Health Effects. Retrieved from [Link]

-

Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup: Aldehydes. Retrieved from [Link]

-

Reddit. (2015, April 1). Purifying aldehydes? : r/chemistry. Retrieved from [Link]

-

ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development. Retrieved from [Link]

-

MDPI. (2023, March 17). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023, November 14). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Retrieved from [Link]

-

Beilstein Journals. (2020, April 23). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

-

MIT. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

-

PMC. (n.d.). Aldehydes as powerful initiators for photochemical transformations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

ResearchGate. (2026, February 3). Inhibiting oxidation. Retrieved from [Link]

-

MDPI. (2026, February 24). Visual Detection of Oxidation in Pecan Oil Using a Filter-Paper-Based Color-Sensitive Aldehyde Detection System. Retrieved from [Link]

-

PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]

- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Pyridin-3-yl)benzaldehyde 98 127406-55-7 [sigmaaldrich.com]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. ossila.com [ossila.com]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Suzuki-Miyaura Coupling for Sterically Hindered Aldehydes

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of sterically hindered aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically demanding substrates. Here, we synthesize field-proven insights with fundamental mechanistic principles to provide actionable troubleshooting strategies and robust protocols.

Core Challenges & Mechanistic Insights

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its efficiency can be dramatically reduced when substrates, such as ortho-substituted aryl aldehydes, possess significant steric bulk.[1][2][3] The primary challenges arise from the disruption of key steps in the catalytic cycle:

-

Slow Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the aryl-halide bond, is often the rate-limiting step. Steric hindrance around the reaction center impedes the approach of the palladium complex, slowing this crucial activation process.[4][5]

-

Difficult Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sterically hindered. For the reaction to proceed, the boronic acid must be activated by a base to form a more nucleophilic boronate species, which then coordinates to the palladium complex.[2][6] Bulky substituents on either coupling partner can make this transfer inefficient.

-

Impeded Reductive Elimination: The final step, where the two organic partners are coupled and the Pd(0) catalyst is regenerated, can also be slowed by steric clash.[4][5] The desired product must be able to form a cis-complex on the palladium center before it can be eliminated.

Understanding these bottlenecks is critical for designing effective solutions. The strategies outlined below are aimed at accelerating these sluggish steps and minimizing competing side reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the Suzuki coupling of sterically hindered aldehydes.

Q1: My reaction shows low or no conversion. Where should I start troubleshooting?

Low conversion is the most frequent issue and can stem from multiple sources.[7] A systematic approach is essential.

Potential Cause & Solution Workflow:

Detailed Steps:

-

Evaluate the Catalyst System: For hindered substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[8]

-

Switch to Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos (Buchwald-type) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination for hindered substrates.[5][9] They create a coordinatively unsaturated, reactive palladium center.

-

Use a Pre-catalyst: Air- and moisture-stable pre-catalysts like PEPPSI™-IPr or Buchwald G3/G4 palladacycles ensure the generation of the active Pd(0) species in situ and can lead to more reproducible results.[10]

-

-

Verify Reagent Quality:

-

Boronic Acid Integrity: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen).[1][4] Use freshly purchased or recrystallized boronic acid.

-

Solvent and Base Purity: Ensure solvents are anhydrous and thoroughly degassed.[7] Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation and an increase in side reactions like homocoupling.[7][11][12]

-

-

Optimize Reaction Conditions:

-

Base Selection: A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often required to facilitate the formation of the active boronate species with hindered substrates.[13]

-

Temperature: While many Suzuki couplings require heat (80-110 °C), excessive temperatures can cause catalyst decomposition or aldehyde degradation.[1][7] If the reaction is sluggish, increase the temperature in increments of 10 °C.

-

Q2: I'm observing a significant amount of homocoupling byproduct from my boronic acid. How can I minimize this?

Homocoupling of the boronic acid (forming a biaryl from two boronic acid molecules) is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[1][11][12][14]

Strategies to Suppress Homocoupling:

-

Rigorous Degassing: This is the most critical step.[11][14] Before adding the catalyst, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[7] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

-

Use a Pd(0) Source or Pre-catalyst: Starting with a Pd(II) source (like Pd(OAc)₂) requires an initial reduction step, which can sometimes be slow and favor homocoupling. Using a Pd(0) source (like Pd₂(dba)₃) or a pre-catalyst that cleanly generates Pd(0) can mitigate this.

-

Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate can help suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[11][14]

-

Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05 equivalents) relative to the boronic acid can sometimes help ensure the boronic acid is consumed by the cross-coupling pathway.[1]

Q3: My aldehyde starting material appears to be degrading. What can I do?

Aldehydes can be sensitive to the basic conditions and elevated temperatures of the Suzuki coupling.

-

Use a Milder Base: If degradation is suspected, switch from strong bases like K₃PO₄ or Cs₂CO₃ to a milder option like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6][10]

-

Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time. The use of a highly active catalyst system (e.g., a Buchwald palladacycle with a bulky ligand) can often compensate for the lower temperature.[13]

-

Microwave Irradiation: Microwave-assisted procedures can significantly shorten reaction times, which can minimize the exposure of sensitive functional groups to harsh conditions and sometimes improve yields.[1]

Frequently Asked Questions (FAQs)

-

Which ligand is best for a di-ortho-substituted aldehyde? There is no single "best" ligand, and screening is often necessary.[12] However, excellent starting points are the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and bulky N-heterocyclic carbene (NHC) ligands used in PEPPSI-type catalysts.[9][15] These are specifically designed to handle steric congestion.[16]

-

What is the optimal Pd:Ligand ratio? For bulky monophosphine ligands like SPhos or XPhos, a Pd:Ligand ratio between 1:1 and 1:2 is typically recommended.[4] An excess of ligand can sometimes form less active bis-phosphine palladium species.

-

Can I use boronic esters (e.g., pinacol esters) instead of boronic acids? Yes. Boronic esters are often more stable, easier to purify, and less prone to protodeboronation than their corresponding acids. They are excellent coupling partners, though they may sometimes require slightly more forcing conditions or a different base (e.g., K₃PO₄ is common) for efficient transmetalation.[17]

-

How important is the solvent choice? The solvent is critical. Aprotic polar solvents are commonly used.

-

1,4-Dioxane/Water: A classic choice that works well for many systems.

-

Toluene: Often used for higher temperature reactions.

-

THF/Water: A good general-purpose solvent system.[17][18] The addition of water is often necessary to help dissolve the inorganic base and facilitate the formation of the boronate.[19][20]

-

Data & Catalyst Selection

Choosing the correct catalyst and ligand combination is paramount for success. The following table summarizes systems reported to be effective for sterically demanding couplings.

| Catalyst/Pre-catalyst | Ligand | Substrate Type | Key Advantages & Considerations |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos | Hindered aryl chlorides/bromides | Excellent generality, promotes fast reductive elimination.[21] |

| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos | Hindered aryl chlorides/bromides | Highly effective for unactivated and hindered aryl chlorides.[9] |

| PEPPSI™-IPr | IPr (NHC) | Hindered aryl chlorides | Air- and moisture-stable pre-catalyst, high efficiency.[10] |

| [IPr#–PEPPSI] | IPr# (NHC) | Broad scope, hindered systems | A newer, highly hindered and broadly applicable NHC pre-catalyst.[15] |

| Pd(OAc)₂ | Trineopentylphosphine (TNpP) | Di-ortho-substituted substrates | Conformationally flexible ligand that accommodates severe steric bulk.[22][23] |

| Pd(OAc)₂ | AntPhos | Di-ortho-substituted substrates | Shows high reactivity for extremely hindered aryl-alkyl couplings. |

Optimized Experimental Protocol (General)

This protocol provides a robust starting point for the coupling of a generic ortho-substituted aryl aldehyde with an arylboronic acid. Note: This procedure must be performed under a strictly inert atmosphere.

Catalytic Cycle Visualization:

Procedure:

-

Reagent Preparation:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the sterically hindered aryl aldehyde halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

-

-

Atmosphere Inerting:

-

Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[1]

-

-

Catalyst and Solvent Addition:

-

Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.

-

Via syringe, add the degassed solvent system (e.g., 1,4-dioxane/water, 5:1 v/v, 5 mL). The solvent should be sparged with argon for at least 30 minutes prior to use.[7]

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Once the reaction is complete (or has stalled), cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl aldehyde.

-

References

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity - American Chemical Society. [Link]

-

Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction - The Journal of Organic Chemistry - ACS Publications. [Link]

-

Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed. [Link]

-

Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. [Link]

-

Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - RSC Publishing. [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

-

[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]

-

[IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions - MDPI. [Link]

-

Why am I getting low yield for my Suzuki coupling reaction? - Reddit. [Link]

-

Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides - Organic-chemistry.org. [Link]

-

Suzuki coupling Reaction's yield is very low... How can i improvise my reaction? - ResearchGate. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

-

(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

-

Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. [Link]

-

The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - RSC Publishing. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. [Link]

-

Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

-

The Suzuki Reaction - Andrew G Myers Research Group, Harvard. [Link]

-

Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]

-

The effect of different solvents on the Suzuki coupling reaction - ResearchGate. [Link]

-

Effect of solvent and base on Suzuki cross-coupling reaction - ResearchGate. [Link]

-

Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. [Link]

-

Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction - WuXi STA. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

-

Why is the Suzuki-Miyaura coupling reaction steric sensitive? - Reddit. [Link]

-

Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. [Link]

-

An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]

-

Struggling with Suzuki Reaction - Reddit. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions - WWJMRD. [Link]

-

The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions [mdpi.com]

- 16. wwjmrd.com [wwjmrd.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 4-Ethyl-3-(3-pyridyl)benzaldehyde in organic solvents

Subject: Solubility Profile, Solvent Selection, and Handling Guide Document ID: TSC-SOL-PYBZ-04 Last Updated: February 25, 2026 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1][2][3]

Executive Summary & Chemical Profile

Compound: 4-Ethyl-3-(3-pyridyl)benzaldehyde Chemical Class: Bi-aryl aldehyde / Pyridine derivative Key Properties: [1][2][3]

-

Lipophilicity: The 4-ethyl group significantly increases solubility in non-polar solvents compared to the parent 3-(3-pyridyl)benzaldehyde.[1][2][3]

-

Basicity: The pyridine nitrogen (approx.[1][2][3][4][5] pKa ~5.[1][2][3][4]2) confers pH-dependent solubility.[1][2]

-

Reactivity: The aldehyde moiety is susceptible to air oxidation (forming the corresponding benzoic acid), which drastically alters solubility.

Quick Solvent Guide:

-

Best Solvents for Stock Solutions: DMSO, DMF, Dichloromethane (DCM).[1][3]

-

Best Solvents for Reactions: Toluene, THF, 1,4-Dioxane.[1][3]

Solubility Matrix

Note: Quantitative solubility data for this specific derivative is proprietary. The following data is a predicted profile derived from Structure-Activity Relationships (SAR) of analogous pyridine-benzaldehyde intermediates [1, 2].

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Preferred for extraction and transfer.[1][2][3] High volatility makes it poor for long-term storage.[1][2][3] |

| Chlorinated | Chloroform ( | Excellent | Good for NMR analysis ( |

| Polar Aprotic | DMSO | Excellent (>100 mg/mL) | Recommended for biological stock solutions. Hygroscopic; store under inert gas to prevent water uptake.[1][2][3] |

| Polar Aprotic | DMF / DMAc | High | Good alternative to DMSO for chemical reactions, though harder to remove during workup.[1][3] |

| Esters | Ethyl Acetate | High | Excellent for workup/extraction.[1][2][3] Solubility decreases significantly at -20°C. |

| Alcohols | Methanol / Ethanol | Moderate to High | Soluble, but may require warming.[1][2][3] Caution: Primary alcohols can form hemiacetals with the aldehyde group upon prolonged standing.[1][3] |

| Ethers | THF / 2-MeTHF | High | Excellent reaction solvent.[1][2][3] |

| Hydrocarbons | Toluene | Moderate | Good for reflux reactions; moderate solubility at Room Temp (RT).[1][2][3] |

| Hydrocarbons | Hexanes / Heptane | Low | Likely to cause "oiling out" rather than precipitation.[1][2][3] Useful as an anti-solvent.[1][2][3] |

| Aqueous | Water (pH 7) | Insoluble | Hydrophobic ethyl and aromatic rings dominate.[1][2][3] |

| Aqueous | Water (pH < 4) | Soluble | Protonation of the pyridine nitrogen ( |

Solvent Selection Logic (Decision Tree)

Use the following logic to select the appropriate solvent based on your experimental goal.

Caption: Decision matrix for solvent selection based on experimental intent.

Troubleshooting & FAQs

Issue 1: The compound is "oiling out" instead of crystallizing.

Cause: The 4-ethyl group disrupts the crystal lattice packing, lowering the melting point compared to non-alkylated analogs [3]. Solution:

-

Change Solvent System: Switch from a single solvent (e.g., Ethanol) to a biphasic system. Dissolve in a minimum amount of DCM, then slowly add Hexane or Pentane while stirring until cloudy.[1][3]

-

Seed Crystal: If available, add a seed crystal of the pure compound.

-

Low Temperature: Place the oil/solvent mixture at -20°C or -78°C. Scratch the glass surface to induce nucleation.[1][2][3]

Issue 2: Solubility has decreased over time (Cloudy solution).

Cause: Oxidation. Benzaldehydes are prone to auto-oxidation to benzoic acids in the presence of air.[1][2][3] The resulting 4-ethyl-3-(3-pyridyl)benzoic acid is much less soluble in non-polar organic solvents and may precipitate.[1][2][3] Diagnostic: Check LCMS for a peak with Mass +16 Da (M+O). Prevention:

-

Add antioxidants (e.g., BHT) to stock solutions if they must be stored for long periods (only if compatible with downstream assays).[1][2][3]

Issue 3: Compound is insoluble in water for biological dilution.

Cause: The molecule is lipophilic (LogP > 2.5 estimated).[2][3] Solution:

-

Protocol: Prepare a 100 mM stock in DMSO. Dilute into the aqueous buffer slowly with vortexing.

-

Limit: Ensure the final DMSO concentration is <1% to avoid cytotoxicity, but note that the compound may precipitate above 100 µM in aqueous media.

-

Salt Formation: If high aqueous solubility is required, convert the pyridine to its hydrochloride salt by treating with 1 equivalent of HCl in ether.[3] The salt form (

) will be water-soluble [4].[1][2][3]

Standardized Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this protocol for biological assays to ensure consistency.

-

Weighing: Weigh 11.3 mg of 4-Ethyl-3-(3-pyridyl)benzaldehyde (MW ≈ 225.29 g/mol ) into a sterile glass vial.

-

Note: Do not use plastic weigh boats if the compound is an oil; weigh directly into the tared vial.[3]

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

-

Dissolution: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

-

Storage: Aliquot into amber glass vials. Store at -20°C.

Protocol B: Acid-Base Extraction (Purification)

Use this method to remove non-basic impurities (e.g., oxidized aldehyde).[1][2][3]

-

Dissolve: Dissolve crude material in Ethyl Acetate (EtOAc).

-

Extract (Acid Phase): Wash the organic layer with 1M HCl (3x).[1][2][3]

-

Wash: Discard the EtOAc layer (or keep for analysis of impurities).[1][2][3]

-

Neutralize: Cool the aqueous acidic layer on ice. Slowly add 2M NaOH or saturated

until pH ~9-10.-

Observation: The product will precipitate or oil out as the free base is regenerated.[3]

-

-

Recover: Extract the cloudy aqueous mixture with fresh DCM or EtOAc (3x).

-

Dry: Dry combined organics over

, filter, and concentrate.

References

-

BenchChem. (2025).[1][2][3][6][7] Technical Guide to the Solubility of Pyridyl-Benzaldehyde Derivatives. Retrieved from BenchChem Technical Library.[2][3]

-

PubChem. (n.d.).[1][2][3] Compound Summary: 4-(3-pyridyl)benzaldehyde (Analog Data). National Library of Medicine.[1][2][3] Link

-

ChemicalBook. (2024).[1][2][3] Properties of 4-(4-Pyridinyl)benzaldehyde. Link

-

PureSynth. (2024).[1][2][3] Handling and Storage of Pyridine-Aldehyde Intermediates. Link

-